

Application Notes: Fura-FF AM for Measuring Intracellular Calcium

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fura-FF AM*

Cat. No.: *B162723*

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Introduction

Fura-FF AM is a cell-permeable fluorescent indicator used for the ratiometric measurement of intracellular calcium concentrations. As the acetoxymethyl (AM) ester form, it can passively diffuse across the cell membrane. Once inside the cell, non-specific esterases cleave the AM ester groups, trapping the active Fura-FF indicator in the cytosol.^{[1][2]} Fura-FF is a difluorinated analog of Fura-2, characterized by a significantly lower binding affinity for calcium.^{[1][2][3]} This property, along with its negligible sensitivity to magnesium, makes Fura-FF particularly well-suited for measuring high calcium concentrations, such as those found in mitochondria or neuronal dendrites during intense stimulation.^{[1][2][3]}

Upon binding to calcium, Fura-FF exhibits a shift in its excitation spectrum, allowing for the ratiometric determination of calcium levels by measuring fluorescence emission at approximately 510 nm while alternating excitation between 340 nm (calcium-bound) and 380 nm (calcium-free).^{[4][5]} This ratiometric approach minimizes issues related to uneven dye loading, cell thickness, and photobleaching, providing more accurate and reliable quantification of intracellular calcium dynamics.^{[6][7]}

Data Presentation

Table 1: Spectral and Chemical Properties of Fura-FF

Property	Value	Reference
Ca ²⁺ -Bound Excitation	~339 nm	[1][2]
Ca ²⁺ -Free Excitation	~365 nm	[1][2]
Emission (Ca ²⁺ -Bound)	~507 nm	[1][2]
Emission (Ca ²⁺ -Free)	~514 nm	[1][2]
Ratiometric Excitations	340 nm / 380 nm	[4][5]
Ratiometric Emission	~510 nm	[4][5]
Dissociation Constant (Kd) for Ca ²⁺	~5.5 - 10 μM	[1][3][4][8]
Solvent for Stock Solution	Anhydrous DMSO	[4][5][9]

Table 2: Reagent Preparation and Concentrations

Reagent	Stock Concentration	Working Concentration	Notes
Fura-FF AM	1 - 5 mM in DMSO	2 - 20 μM (4-5 μM recommended)	Store stock at -20°C, protected from light and moisture.[4][5][10]
Pluronic® F-127	20% (w/v) in DMSO	0.02 - 0.04%	A nonionic detergent used to improve the aqueous solubility of Fura-FF AM.[4][5]
Probenecid	100 - 200 mM in buffer	0.5 - 1 mM	An anion-transporter inhibitor to reduce dye leakage from cells.[4]
Imaging Buffer	N/A	N/A	Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, free of phenol red.[4][9]

Experimental Protocols

This section provides a detailed methodology for loading cells with **Fura-FF AM** and performing ratiometric calcium imaging.

I. Reagent Preparation

- **Fura-FF AM Stock Solution (1 mM):**

- Prepare the stock solution by dissolving **Fura-FF AM** powder in high-quality, anhydrous DMSO to a final concentration of 1-5 mM.[4][5][10] For example, add 50 µL of DMSO to a 50 µg vial of Fura-2 AM to get a 1 mM stock.[9]
- Aliquot the stock solution into single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[4][5]

- **Fura-FF AM Working Solution (5 µM):**

- On the day of the experiment, thaw a single aliquot of the **Fura-FF AM** stock solution.[4]
- Prepare the working solution by diluting the stock solution into a physiological buffer of your choice (e.g., HHBS) to a final concentration of 2-20 µM. A final concentration of 4-5 µM is recommended for most cell lines.[4][5]
- To aid in dispersion, first mix the **Fura-FF AM** stock with an equal volume of 20% Pluronic® F-127 before diluting into the final buffer volume.
- If dye leakage is a concern in your cell type, add Probenecid to the working solution.[4]

II. Cell Preparation and Loading

- **Cell Plating:**

- The day before the experiment, plate cells onto #1 glass coverslips or other imaging-compatible dishes.[9] Ensure cells are adherent and healthy. For non-adherent cells, use appropriate cell-adhesion coatings like poly-L-lysine.[9][11]

- **Dye Loading:**

- Aspirate the culture medium from the cells.
- Add the **Fura-FF AM** working solution to the cells.
- Incubate the plate at 37°C for 30 to 60 minutes in a dark environment (e.g., a cell incubator).[4] Note: The optimal incubation time can vary between cell types and may require empirical determination.[4][9]

- Washing and De-esterification:
 - After incubation, remove the loading solution and wash the cells twice with fresh, pre-warmed physiological buffer to remove any excess extracellular dye.[4][11]
 - Add fresh buffer and incubate the cells for an additional 30 minutes at room temperature or 37°C.[12] This step is crucial to allow for the complete hydrolysis of the AM esters by intracellular esterases.[12][13]

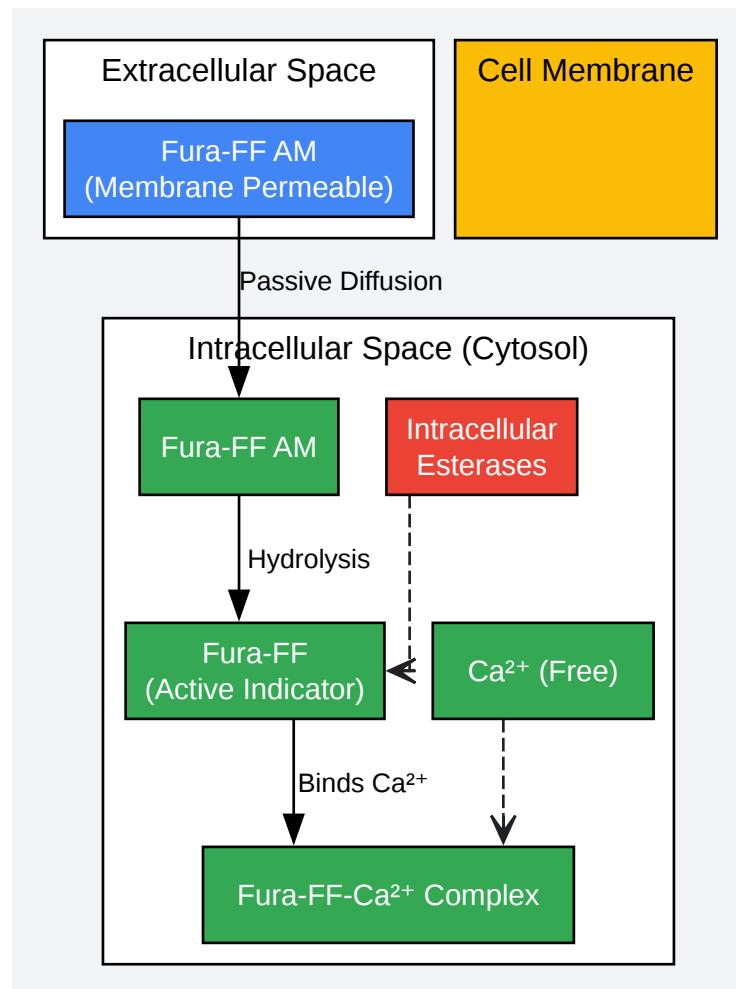
III. Ratiometric Calcium Imaging

- Microscope Setup:
 - Mount the coverslip with the loaded cells onto the stage of a fluorescence microscope equipped for ratiometric imaging.
 - Use filter sets appropriate for Fura-2/FF, with excitation wavelengths of 340 nm and 380 nm, and an emission filter around 510 nm.[4][5]
- Image Acquisition:
 - Focus on the cells using transmitted light.
 - Set the camera gain and exposure to ensure the fluorescence signal at 380 nm is bright but not saturated, while the signal at 340 nm is well below saturation in resting cells.[9][12]
 - To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio.[9]
 - Acquire a baseline recording of the 340/380 nm fluorescence ratio.

- Add the desired stimulant and record the changes in fluorescence intensity at both excitation wavelengths over time.[4]
- Data Analysis:
 - The ratio of the fluorescence intensities ($F340/F380$) is calculated for each time point. This ratio is directly proportional to the intracellular calcium concentration.[7]

Visualizations

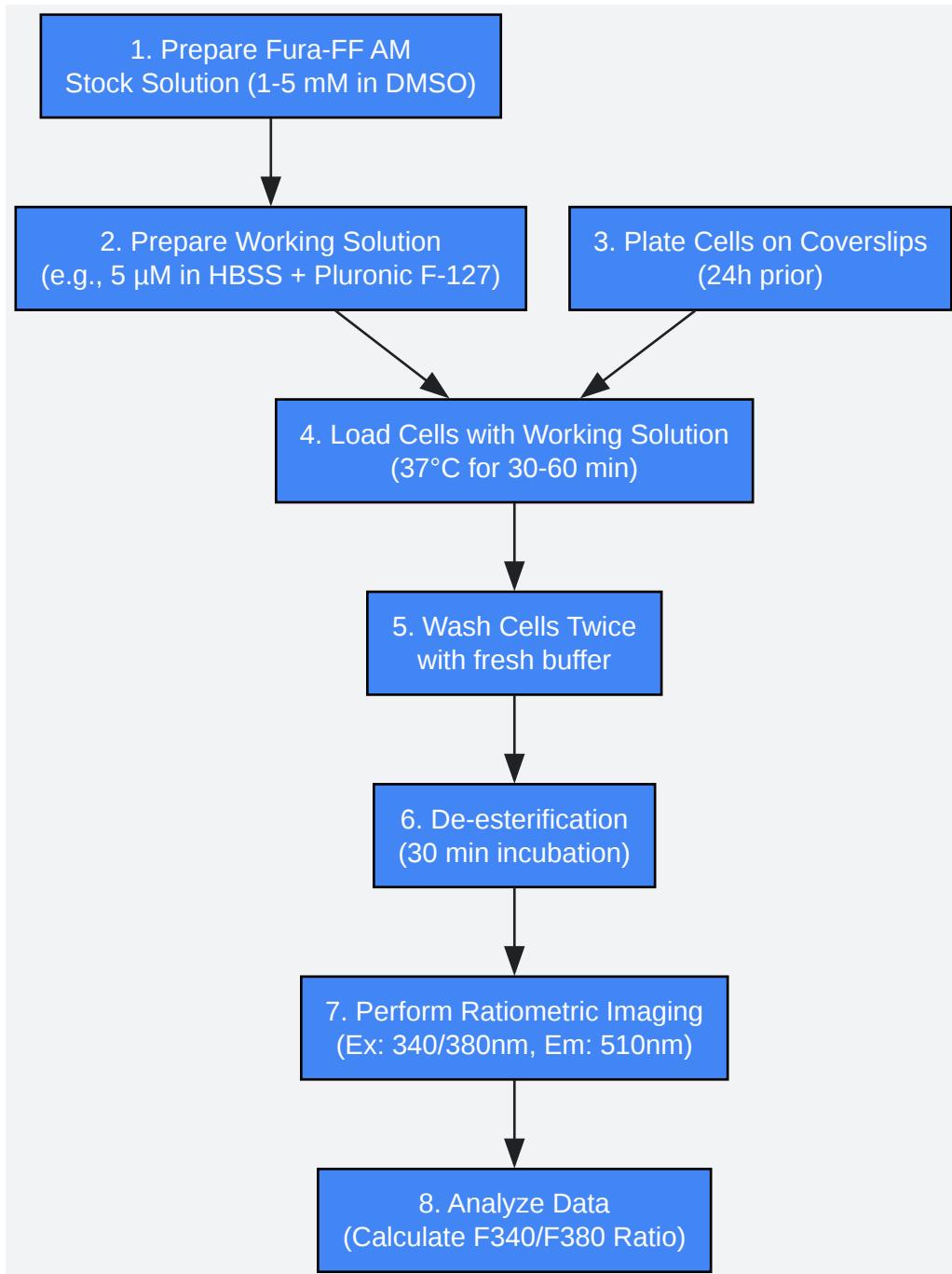
Fura-FF AM Mechanism of Action



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Caption: Mechanism of **Fura-FF AM** cell loading and activation.

Experimental Workflow for Fura-FF AM Cell Loading



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Caption: Step-by-step workflow for **Fura-FF AM** experiments.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Weak Fluorescence Signal	<ul style="list-style-type: none">- Incomplete hydrolysis of AM ester.- Low dye concentration.- Suboptimal loading time or temperature.	<ul style="list-style-type: none">- Ensure a sufficient de-esterification period (at least 30 min) after loading.[10][13]Empirically determine the optimal Fura-FF AM concentration and incubation time for your cell type.[4][9]Check that the stock solution was properly stored to prevent degradation.
High Background Fluorescence	<ul style="list-style-type: none">- Incomplete removal of extracellular dye.- Use of phenol red-containing medium.	<ul style="list-style-type: none">- Perform at least two thorough washes with fresh buffer after the loading step.[6]- Use phenol red-free physiological buffers for all steps after loading.[9]
Rapid Signal Loss / Dye Leakage	<ul style="list-style-type: none">- Active transport of the dye out of the cell via organic anion transporters.	<ul style="list-style-type: none">- Include an anion transporter inhibitor, such as Probenecid (0.5-1 mM), in the buffer during loading and imaging.[4]
Cell Death or Damage (Phototoxicity)	<ul style="list-style-type: none">- Excessive exposure to UV excitation light.- High dye concentration causing calcium buffering.	<ul style="list-style-type: none">- Use the lowest possible excitation light intensity (use neutral density filters) and minimize exposure time.[9]Reduce the working concentration of Fura-FF AM.
Inconsistent Calcium Signals	<ul style="list-style-type: none">- Uneven dye loading across cells.- Cells are detaching from the coverslip.	<ul style="list-style-type: none">- Ensure even application of the loading solution. Use Pluronic F-127 to improve dye solubility.[4]- Confirm that cells are well-adhered before starting the experiment.[6]

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- To cite this document: BenchChem. [Application Notes: Fura-FF AM for Measuring Intracellular Calcium]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b162723#fura-ff-am-cell-loading-protocol>]

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